N-Acetyl Norgestimate D6 N-Acetyl Norgestimate D6 Labeled intermediate of Norgestimate.
Norgestimate-N-acetate-2,2,4,6,6,10-D6 is a labelled analogue of Norgestimate. Norgestimate is a form of progesterone used with estradiol to treat the symptoms of menopause.
Brand Name: Vulcanchem
CAS No.: 1263195-02-3
VCID: VC0196469
InChI: InChI=1S/C25H33NO4/c1-5-24-13-11-21-20-10-8-19(26-30-17(4)28)15-18(20)7-9-22(21)23(24)12-14-25(24,6-2)29-16(3)27/h2,15,20-23H,5,7-14H2,1,3-4H3/b26-19-/t20-,21+,22+,23-,24-,25-/m0/s1/i7D2,8D2,15D,20D
SMILES: CCC12CCC3C(C1CCC2(C#C)OC(=O)C)CCC4=CC(=NOC(=O)C)CCC34
Molecular Formula: C25H33NO4
Molecular Weight: 417.6 g/mol

N-Acetyl Norgestimate D6

CAS No.: 1263195-02-3

Cat. No.: VC0196469

Molecular Formula: C25H33NO4

Molecular Weight: 417.6 g/mol

Purity: 98.8%

* For research use only. Not for human or veterinary use.

N-Acetyl Norgestimate D6 - 1263195-02-3

CAS No. 1263195-02-3
Molecular Formula C25H33NO4
Molecular Weight 417.6 g/mol
IUPAC Name [(3Z,8R,9S,10R,13S,14S,17R)-3-acetyloxyimino-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate
Standard InChI InChI=1S/C25H33NO4/c1-5-24-13-11-21-20-10-8-19(26-30-17(4)28)15-18(20)7-9-22(21)23(24)12-14-25(24,6-2)29-16(3)27/h2,15,20-23H,5,7-14H2,1,3-4H3/b26-19-/t20-,21+,22+,23-,24-,25-/m0/s1/i7D2,8D2,15D,20D
Standard InChI Key JWLHCJCKDYVRNJ-WNJFDLRSSA-N
Isomeric SMILES [2H]C\1=C2[C@](CC(/C1=N/OC(=O)C)([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC[C@]4(C#C)OC(=O)C)CC)[2H]
SMILES CCC12CCC3C(C1CCC2(C#C)OC(=O)C)CCC4=CC(=NOC(=O)C)CCC34
Canonical SMILES CCC12CCC3C(C1CCC2(C#C)OC(=O)C)CCC4=CC(=NOC(=O)C)CCC34

Chemical Structure and Properties

Molecular Structure

N-Acetyl Norgestimate-d6 features a complex steroid backbone with strategically incorporated deuterium atoms. The molecular formula is C25H27D6NO4, indicating the presence of six deuterium atoms within the structure . The compound maintains the core structural features of N-Acetyl Norgestimate while incorporating deuterium at specific positions to enhance stability and enable isotopic tracking. The structure includes an acetyloxy group and an ethynyl group, which contribute to its biological and chemical properties .

Physical and Chemical Properties

The comprehensive physical and chemical properties of N-Acetyl Norgestimate-d6 are essential for understanding its behavior in various research contexts. The following table summarizes the key properties of this compound:

PropertyValueSource
CAS Number1263195-02-3
Molecular Weight417.57100 g/mol
Molecular FormulaC25H27D6NO4
Exact Mass417.27900
PSA (Polar Surface Area)64.96000
LogP4.80340
Storage Condition2-8°C or -20°C

The compound's relatively high LogP value of 4.80340 suggests significant lipophilicity, which has implications for its distribution in biological systems and membrane permeability . The polar surface area of 64.96000 indicates moderate capacity for hydrogen bonding, affecting its solubility characteristics and potential interactions with biological receptors .

Synthesis and Preparation

Synthetic Approaches

The synthesis of N-Acetyl Norgestimate-d6 involves specialized techniques to incorporate deuterium atoms at specific positions within the N-Acetyl Norgestimate structure. While the exact synthetic route is proprietary and varies between manufacturers, the process typically involves controlled deuteration reactions under carefully monitored conditions. The strategic incorporation of deuterium allows for the creation of a compound that retains the biological properties of the parent molecule while gaining enhanced stability and trackability.

Solution Preparation

The preparation of N-Acetyl Norgestimate-d6 solutions for laboratory use requires careful consideration of solubility and stability factors. According to research protocols, stock solutions should be prepared with appropriate solvents selected based on the compound's solubility profile . The following table provides guidance for preparing stock solutions at different concentrations:

ConcentrationFor 1 mgFor 5 mgFor 10 mg
1 mM2.3948 mL11.974 mL23.9481 mL
5 mM0.479 mL2.3948 mL4.7896 mL
10 mM0.2395 mL1.1974 mL2.3948 mL

To enhance solubility during preparation, it is recommended to heat the container to 37°C and use ultrasonic bath techniques . Proper storage of prepared solutions is critical to maintain compound integrity, with recommendations to avoid repeated freezing and thawing cycles. For long-term storage, solutions kept at -80°C should be used within 6 months, while those stored at -20°C should be used within 1 month .

Mechanism of Action

Click Chemistry Applications

N-Acetyl Norgestimate-d6 functions as a specialized click chemistry reagent due to the presence of an alkyne group in its structure. This functional group enables the compound to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, which are fundamental in synthesizing complex molecules for pharmaceutical research and development . The chemical mechanism involves the formation of a 1,2,3-triazole ring when the terminal alkyne of N-Acetyl Norgestimate-d6 reacts with an azide-containing molecule in the presence of a copper catalyst.

Applications in Research

Pharmaceutical Research

N-Acetyl Norgestimate-d6 plays a crucial role in pharmaceutical research, particularly in the development and optimization of hormonal contraceptives. The compound's deuterium labeling enables researchers to accurately track its distribution, metabolism, and elimination in biological systems, providing valuable insights into pharmacokinetic profiles. This information is essential for developing more effective and safer contraceptive formulations with improved bioavailability and reduced side effects.

In drug discovery processes, N-Acetyl Norgestimate-d6 serves as a valuable tool for understanding structure-activity relationships of progestin compounds. By monitoring the interactions between labeled compounds and biological targets, researchers can identify key molecular features responsible for therapeutic effects and optimize lead compounds accordingly. The compound's role in pharmaceutical research extends beyond contraception to include studies of hormone replacement therapies and treatments for conditions such as endometriosis and polycystic ovary syndrome.

Metabolic Studies

N-Acetyl Norgestimate-d6 is extensively utilized in metabolic studies to investigate the biotransformation pathways of progestins in the human body. The deuterium labeling allows researchers to distinguish between different metabolic routes and identify specific enzymes involved in the compound's metabolism. This information is crucial for understanding potential drug-drug interactions and predicting individual variations in drug response based on genetic polymorphisms in metabolic enzymes.

Researchers employ N-Acetyl Norgestimate-d6 to conduct comparative metabolism studies across different species, helping to translate findings from animal models to human applications. The stable isotope labeling provides a reliable method for tracking metabolites in complex biological matrices without interference from endogenous compounds. Advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) are typically used to detect and quantify the labeled compound and its metabolites with high sensitivity and specificity.

Comparative Analysis

Comparison with Related Compounds

N-Acetyl Norgestimate-d6 shares structural similarities with several related compounds, each possessing distinct characteristics that influence their applications in research and medicine. The following table presents a comparative analysis of N-Acetyl Norgestimate-d6 and structurally related compounds:

Compound NameDescriptionUnique FeaturesApplications
N-Acetyl Norgestimate-d6Deuterium-labeled derivativeContains six deuterium atoms; enhanced stability; trackable in biological systemsClick chemistry; metabolic tracking; pharmacokinetic studies
N-Acetyl NorgestimateNon-deuterated parent compoundStandard progestin structure; baseline for comparisonContraceptive formulations; hormonal therapies
NorgestimateRelated progestinLacks acetyl group; different pharmacokinetic profileVarious hormonal therapies; contraception
LevonorgestrelAnother widely used progestinDifferent structural configuration; higher potencyEmergency contraception; long-term contraceptive implants

The strategic deuterium labeling in N-Acetyl Norgestimate-d6 differentiates it from non-labeled compounds by enhancing stability and enabling precise tracking without significantly altering its biological properties. This makes it particularly valuable for research applications requiring detailed metabolic information while maintaining pharmacological relevance.

Advantages and Limitations

N-Acetyl Norgestimate-d6 offers several advantages for research applications, including enhanced stability in biological systems, precise trackability through metabolic pathways, and compatibility with click chemistry reactions . The deuterium labeling provides a non-radioactive alternative for tracing compounds through complex biological processes, eliminating the handling and disposal challenges associated with radioactive isotopes. Additionally, the compound's structural similarity to the non-deuterated version ensures that research findings remain relevant to clinical applications.

Despite these advantages, N-Acetyl Norgestimate-d6 has certain limitations that researchers must consider. The compound's relatively high cost compared to non-labeled alternatives may restrict its use in large-scale studies with budget constraints. Furthermore, the deuterium labeling can potentially create kinetic isotope effects that slightly alter reaction rates in certain metabolic processes, which must be accounted for when interpreting research data. The specialized analytical equipment required for detecting deuterium-labeled compounds may also present accessibility challenges for some research facilities.

Research Findings

Pharmacokinetic Studies

Recent research utilizing N-Acetyl Norgestimate-d6 has yielded valuable insights into the pharmacokinetic properties of progestins in contraceptive formulations. Studies have demonstrated that the compound maintains integrity under standard laboratory conditions, making it suitable for long-term investigations of drug metabolism and distribution. The deuterium labeling has enabled researchers to track minute quantities of the compound and its metabolites in complex biological samples, providing more precise data on absorption rates, tissue distribution, and elimination pathways than previously possible with non-labeled compounds.

Investigations involving N-Acetyl Norgestimate-d6 have revealed specific cytochrome P450 enzymes responsible for its metabolism, helping to identify potential sources of individual variation in drug response and drug-drug interactions. This information has significant implications for optimizing dosing regimens and predicting treatment outcomes in diverse patient populations. The compound's applications in pharmacokinetic research continue to expand as analytical techniques become increasingly sensitive and sophisticated.

Click Chemistry Applications

N-Acetyl Norgestimate-d6 has demonstrated considerable utility in click chemistry applications, particularly in the synthesis of complex biomolecules for pharmaceutical research . The compound's alkyne group participates effectively in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, enabling the creation of conjugated molecules with enhanced properties or functionalities. Research findings indicate that these reactions proceed with high efficiency and specificity under mild conditions, making them suitable for creating delicate biological conjugates.

Scientists have successfully employed N-Acetyl Norgestimate-d6 in the development of targeted drug delivery systems, where the click chemistry approach allows precise attachment of therapeutic compounds to carrier molecules. This research direction shows promise for creating more selective treatments with reduced side effects. Additionally, the compound's participation in bioorthogonal reactions has enabled innovative approaches to studying protein-drug interactions in their native cellular environments, providing insights that were previously difficult to obtain with conventional methods.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator